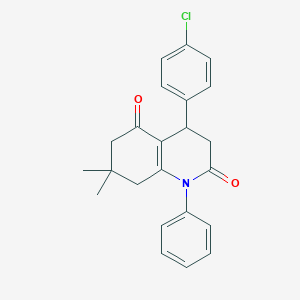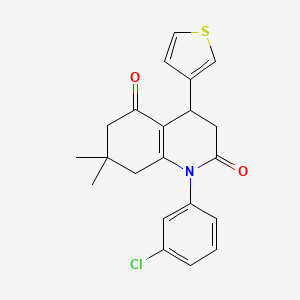![molecular formula C21H13ClN4O7S B15004976 2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(6-cyano-2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(6-cyano-2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Benzodioxole Core: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxole ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or similar reagents under basic conditions.
Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the chloro and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.
Drug Development:
Medicine
Therapeutic Agents: Research may explore its use as a therapeutic agent for various diseases.
Industry
Materials Science:
Wirkmechanismus
The mechanism of action of 2-chloro-5-[(6-cyano-2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Chloro-5-[(6-cyano-2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide
- **2-Chloro-5-[(6-cyano-2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-methylphenyl)benzamide
Uniqueness
The unique combination of functional groups in 2-chloro-5-[(6-cyano-2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide may confer specific properties such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Eigenschaften
Molekularformel |
C21H13ClN4O7S |
|---|---|
Molekulargewicht |
500.9 g/mol |
IUPAC-Name |
2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H13ClN4O7S/c22-17-6-5-15(8-16(17)21(27)24-13-1-3-14(4-2-13)26(28)29)34(30,31)25-18-9-20-19(32-11-33-20)7-12(18)10-23/h1-9,25H,11H2,(H,24,27) |
InChI-Schlüssel |
KNFRZBJVLLHEBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15004925.png)

![7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15004941.png)

![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15004967.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15004968.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-](/img/structure/B15004970.png)

![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15004986.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)
